Lana-DNA-IN-2

Antiviral research KSHV latency Chemical probe validation

KSHV latency research demands precise chemical probes with validated target engagement, yet generic LANA inhibitors often exhibit context-dependent potency that compromises experimental reproducibility. Lana-DNA-IN-2 (Compound 20, CAS 3033110-75-4) directly addresses this challenge as a structurally distinct small molecule that specifically disrupts the LANA-DNA protein-DNA interaction critical for viral episome maintenance. - Exceptionally high purity (99.02%) and excellent DMSO solubility (158.42 mM) enable precise, long-term dosing with minimal solvent cytotoxicity. - Its unique chlorophenyl/methoxyphenyl scaffold offers multiple vectors for SAR exploration, distinguishing it from the LANA-DNA-IN-1 series. - Ideal for FP-based benchmarking, episome-loss quantification, and 'shock and kill' validation in PEL and Kaposi's sarcoma models.

Molecular Formula C22H17ClN4O3
Molecular Weight 420.8 g/mol
Cat. No. B12394964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLana-DNA-IN-2
Molecular FormulaC22H17ClN4O3
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl
InChIInChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29)
InChIKeyJSICOBMOPDIIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lana-DNA-IN-2: LANA-DNA Inhibitor


Lana-DNA-IN-2 (also designated Compound 20) is a small-molecule inhibitor that specifically disrupts the protein-DNA interaction between the latency-associated nuclear antigen (LANA) and viral DNA in Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8). The compound has a molecular formula of C22H17ClN4O3 and a molecular weight of 420.85 g/mol . It serves as a crucial chemical probe for investigating the mechanisms of viral latency persistence and for evaluating therapeutic strategies aimed at eliminating latent KSHV reservoirs .

Why Lana-DNA-IN-2 Is Irreplaceable


While several compounds target the LANA-DNA interaction, they exhibit significant variability in binding affinity, molecular scaffold, and pharmacodynamic properties. For instance, the structurally distinct analog LANA-DNA-IN-1 shows IC50 values of 8-9 μM against LANA binding sites (LBS1-3) but only 53 μM against wild-type LANA, indicating context-dependent potency . In contrast, Lana-DNA-IN-2 is derived from a different chemical series (Compound 20) and has been optimized for specific research applications . Substituting Lana-DNA-IN-2 with a generic LANA inhibitor without matched activity data risks altering experimental outcomes, particularly in studies requiring precise modulation of viral episome maintenance. The limited public data on this compound underscore the necessity of using the exact validated probe to ensure reproducibility in KSHV latency research.

Lana-DNA-IN-2: Quantitative Comparison


Purity: Lana-DNA-IN-2 vs. Alternatives

The commercial purity of Lana-DNA-IN-2 is specified at 99.02% by HPLC analysis, as reported by MedChemExpress . This compares favorably to the purity specifications of the alternative inhibitor LANA-DNA-IN-1, which is typically supplied at ≥98% purity . While both compounds meet typical research-grade thresholds, the marginally higher reported purity of Lana-DNA-IN-2 may reduce the risk of confounding effects from impurities in highly sensitive cell-based or biophysical assays.

Antiviral research KSHV latency Chemical probe validation

Structural Scaffold vs. LANA-DNA-IN-1

Lana-DNA-IN-2 (C22H17ClN4O3, MW 420.85) is a distinct chemical entity from the comparator LANA-DNA-IN-1 (C19H14N4O2, MW 330.34) . The presence of a chlorine atom and a larger molecular framework in Lana-DNA-IN-2 suggests a different binding mode or improved physicochemical properties compared to LANA-DNA-IN-1, which is a smaller, less lipophilic scaffold (LogP 3.1 for LANA-DNA-IN-1) . This structural divergence is critical for researchers exploring alternative chemical space or seeking to overcome resistance or selectivity limitations of the LANA-DNA-IN-1 series.

Medicinal chemistry Structure-activity relationship Hit-to-lead optimization

DMSO Solubility Profile

Lana-DNA-IN-2 demonstrates a solubility of 66.67 mg/mL (158.42 mM) in DMSO, as reported by GLPBIO [1]. This represents a notably high concentration for a small molecule of this molecular weight. While direct comparative solubility data for LANA-DNA-IN-1 in DMSO is not explicitly quantified in the same source, the high solubility of Lana-DNA-IN-2 facilitates the preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into cell culture or biophysical assays, which can otherwise affect cell viability or protein stability.

In vitro assay development Compound formulation High-throughput screening

Lana-DNA-IN-2: Research Applications


Viral Episome Maintenance in Latent KSHV

Lana-DNA-IN-2 is ideally suited for experiments investigating the mechanism by which LANA tethers the viral episome to host mitotic chromosomes. Due to its specific inhibition of the LANA-DNA interaction , researchers can quantify the loss of viral DNA from latently infected cells over multiple cell divisions. The high purity (99.02%) and excellent DMSO solubility (up to 158.42 mM) [1] enable the preparation of precise, highly concentrated dosing solutions for long-term culture experiments, minimizing solvent-induced cytotoxicity and ensuring reliable dose-response relationships.

SAR and Hit-to-Lead Optimization

The distinct chemical scaffold of Lana-DNA-IN-2 (C22H17ClN4O3, MW 420.85) , which differs significantly from the LANA-DNA-IN-1 series , makes it a valuable template for medicinal chemistry campaigns. Researchers can use Lana-DNA-IN-2 as a starting point for synthesizing analogs to probe SAR, improve potency, or enhance pharmacokinetic properties. The compound's structural features (e.g., the chlorophenyl and methoxyphenyl moieties) offer multiple vectors for chemical modification, enabling systematic exploration of the LANA DNA-binding domain pocket.

Comparative FP Profiling

Given that LANA-DNA-IN-1's activity has been well-characterized in FP assays against various LANA binding sites (LBS1-3) , Lana-DNA-IN-2 can be directly employed in parallel FP assays to benchmark its activity profile. Although the specific IC50 value for Lana-DNA-IN-2 is not yet publicly disclosed, its use in comparative FP experiments will generate essential data to differentiate its binding kinetics and potency profile relative to the established probe LANA-DNA-IN-1. This head-to-head comparison is crucial for selecting the most appropriate chemical probe for specific research questions.

Preclinical Anti-Latency Evaluation

For research groups aiming to validate the therapeutic concept of 'shock and kill' or direct viral clearance in KSHV-associated malignancies (e.g., Kaposi's sarcoma, primary effusion lymphoma), Lana-DNA-IN-2 serves as a critical tool compound. By disrupting LANA-mediated episome persistence , the compound can be used to assess the feasibility of forcing viral reactivation or promoting episome loss in cell line models. The compound's research-grade purity and defined storage conditions [1] support reproducible, high-quality preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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